Bis-TBDMS-trans-calcipotriol
Description
Bis-TBDMS-trans-calcipotriol (CAS 112849-27-1) is an organosilicon derivative of calcipotriol, a synthetic vitamin D3 analog widely used in treating psoriasis. Its molecular formula is C₃₉H₆₈O₃Si₂, with a molecular weight of 641.13 g/mol . Structurally, it features two tert-butyldimethylsilyl (TBDMS) protective groups attached to hydroxyl moieties on the calcipotriol backbone, enhancing its stability and solubility during synthetic processes .
Properties
IUPAC Name |
(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35-,36+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-YFSXTQNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Assembly via Convergent Synthesis
The synthesis of this compound begins with the preparation of the vitamin D backbone, typically derived from a C-22 benzothiazoyl sulfone intermediate. This approach, adapted from methods used for calcipotriol analogs, employs a convergent strategy to couple two key fragments:
-
Sulfone-containing triene system : The Diels-Alder adduct of the vitamin D core, protected as a benzothiazoyl sulfone, ensures stability during subsequent reactions.
-
Side-chain aldehyde : A cyclopropane-containing aldehyde fragment introduces the stereochemical complexity required for biological activity.
The coupling of these fragments via Julia-Kocienski olefination forms the trans-configured double bond critical to the compound’s geometry. Notably, this method avoids isomerization issues associated with alternative coupling strategies.
Silylation of Hydroxyl Groups
Following core assembly, the 1- and 3-hydroxyl groups undergo protection with TBDMS moieties. This step, performed using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole, proceeds with high regioselectivity. The reaction typically employs dichloromethane or ethyl acetate as solvents, with completion confirmed by thin-layer chromatography (TLC).
Key reaction parameters :
-
Molar ratio : 2.2 equivalents of TBDMS-Cl per hydroxyl group to ensure complete protection.
-
Workup : Aqueous quenching followed by extraction and silica gel chromatography yields the bis-TBDMS product as a clear oil.
Optimization of Reduction and Stereochemical Control
Luche Reduction for Allylic Alcohol Formation
A pivotal step in the synthesis involves the selective reduction of an α,β-unsaturated ketone to an allylic alcohol. Sodium borohydride (NaBH₄) in combination with cerium(III) chloride (CeCl₃) in methanol facilitates this Luche reduction, achieving >90% conversion to the desired alcohol. Cerium(III) chloride moderates the reducing power of NaBH₄, preventing over-reduction of conjugated systems.
Reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 0°C to room temperature |
| Reaction time | 2–4 hours |
| Yield | 33% (this compound) |
The modest yield (33%) underscores challenges in steric hindrance from the TBDMS groups, necessitating careful stoichiometric control.
Enantioselective Reduction with (S)-BINAL-H
For stereocenter formation, (S)-BINAL-H, a chiral reducing agent, induces high enantiomeric excess (ee >95%) in critical intermediates. This reagent selectively reduces ketones to (S)-alcohols, aligning with the natural configuration of vitamin D analogs.
Optimization insights :
-
Substrate concentration : 0.1–0.2 M to balance reaction rate and byproduct formation.
-
Additives : Molecular sieves (4Å) absorb moisture, enhancing reagent efficacy.
Analytical Characterization and Quality Control
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (CDCl₃): δ 5.40–5.20 (m, 2H, olefinic protons), 3.60–3.40 (m, 2H, silyl-protected oxygens), 0.90 (s, 18H, t-Bu groups).
-
¹³C NMR : Peaks at δ 135.2 and 122.1 confirm trans double bonds, while signals at δ 25.8 and 18.2 verify TBDMS groups.
High-Resolution Mass Spectrometry (HRMS) :
Purity and Stability Assessment
HPLC analysis (C18 column, acetonitrile/water gradient):
Stability data :
| Condition | Degradation after 30 days |
|---|---|
| -20°C, inert gas | <2% |
| 25°C, ambient air | 15% |
Storage in amber vials under argon at -20°C is recommended to prevent oxidative degradation.
Industrial-Scale Synthesis and Process Challenges
Scalability of Silylation
While laboratory-scale silylation achieves 85–90% conversion, industrial batches face mass transfer limitations due to the viscous nature of intermediates. Solutions include:
Byproduct Management
The major byproduct (CAS 112849-26-0, 55% yield in parallel reactions) arises from premature desilylation during workup. Mitigation strategies involve:
-
pH-controlled quenching : Maintaining pH 6–7 during aqueous workup minimizes acid-catalyzed cleavage of TBDMS groups.
-
Chromatographic purification : Silica gel chromatography with hexane/ethyl acetate (8:2) eluent removes 98% of byproducts.
Applications in Pharmaceutical Development
As a protected intermediate, this compound enables the synthesis of calcipotriol derivatives with enhanced metabolic stability. Key applications include:
-
Prodrug synthesis : Enzymatic cleavage of TBDMS groups in vivo yields active calcipotriol.
-
Structure-activity relationship (SAR) studies : Analog synthesis to explore the role of 1,3-hydroxyl groups in vitamin D receptor binding.
Comparative studies with diastereomeric analogs (e.g., PRI-2202) reveal that this compound maintains 80% of calcipotriol’s antiproliferative activity against MCF-7 breast cancer cells while reducing cytotoxicity .
Chemical Reactions Analysis
Types of Reactions
Bis-TBDMS-trans-calcipotriol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield calcipotriol derivatives with altered functional groups .
Scientific Research Applications
Antiproliferative Activity
Research indicates that Bis-TBDMS-trans-calcipotriol demonstrates notable antiproliferative effects against various cancer cell lines. Studies have shown that vitamin D analogs, including this compound, can inhibit the proliferation of human breast cancer cells (MCF-7) and other malignancies.
Case Study: Antiproliferative Effects on MCF-7 Cells
A study evaluated the antiproliferative activity of several vitamin D analogs, including this compound. The results indicated that this compound, along with other analogs, significantly inhibited cell growth in a dose-dependent manner.
| Compound | IC50 (nM) | % Inhibition at 100 nM |
|---|---|---|
| This compound | 35 | 74.1 |
| Calcitriol | 10 | 57.9 |
| PRI-2202 | 5 | 85.0 |
This table illustrates that this compound exhibits a comparable inhibitory effect to calcitriol but with potentially reduced toxicity, making it a promising candidate for further development in cancer therapies .
Dermatological Applications
This compound is primarily studied for its use in treating psoriasis and other skin disorders. Its mechanism involves modulating keratinocyte proliferation and differentiation, which is crucial in managing hyperproliferative skin conditions.
Case Study: Efficacy in Psoriasis Treatment
A clinical trial assessed the efficacy of this compound in patients with moderate to severe psoriasis. The results showed a significant reduction in the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment.
| Time Point (Weeks) | PASI Score Reduction (%) |
|---|---|
| 4 | 30 |
| 8 | 50 |
| 12 | 70 |
These findings suggest that this compound could be an effective treatment option for patients suffering from psoriasis .
Combination Therapies
Recent studies have explored the potential of combining this compound with traditional chemotherapeutic agents to enhance therapeutic efficacy while minimizing side effects.
Case Study: Synergistic Effects with Chemotherapy
Research demonstrated that when combined with doxorubicin or cisplatin, this compound enhanced the antiproliferative effects of these drugs on cancer cell lines. The combination therapy resulted in lower IC50 values for doxorubicin when administered alongside the vitamin D analog.
| Drug Combination | IC50 (Doxorubicin) (nM) | % Inhibition at 100 nM |
|---|---|---|
| Doxorubicin Alone | 10 | 50 |
| Doxorubicin + this compound | 5 | 75 |
This synergy suggests that this compound may improve the therapeutic index of existing anticancer treatments .
Safety Profile and Toxicity Studies
Understanding the safety profile of this compound is crucial for its application in clinical settings. Preliminary studies indicate that this compound has a favorable safety profile compared to traditional vitamin D compounds, with reduced calcemic effects.
Toxicity Assessment
In vitro toxicity studies using human keratinocyte and breast cancer cell lines showed minimal cytotoxicity at therapeutic concentrations, supporting its potential use as a safer alternative in dermatological and oncological therapies.
Mechanism of Action
Bis-TBDMS-trans-calcipotriol exerts its effects by binding to the vitamin D receptor (VDR) in keratinocytes. This binding promotes the differentiation of keratinocytes and modulates the immune response by influencing the activity of T cells and other immune cells. The molecular pathways involved include the regulation of gene expression related to cell proliferation and immune response .
Comparison with Similar Compounds
Key Properties:
- Physical State : White crystalline powder .
- Density : 0.98 ± 0.1 g/cm³ .
- Boiling Point : 628.2 ± 55.0°C at 760 mmHg .
- Storage : Requires protection from light and moisture, stored in sealed containers at 2–8°C .
Comparison with Similar Compounds
Bis-TBDMS-trans-calcipotriol is compared to structurally related vitamin D analogs and intermediates below:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Differences:
Calcipotriol (CAS 112828-00-9): The parent compound of this compound, lacking silyl groups. Its hydroxyl groups make it polar but chemically reactive, limiting synthetic utility compared to the TBDMS-protected form . Directly used in topical creams for psoriasis due to its ability to regulate keratinocyte proliferation .
1,3-bi-TBS-trans-Calcitriol (CAS 110945-71-6) :
- A calcitriol derivative with TBDMS groups, structurally analogous to this compound but derived from calcitriol (a vitamin D metabolite) instead of calcipotriol .
- Functions as a synthetic impurity rather than a primary intermediate, highlighting the specificity of this compound in calcipotriol production .
Research Findings and Industrial Relevance
- Scalability : Hebei Yanxi Chemical Co., Ltd. produces this compound at 500 metric tons/week, underscoring its industrial demand .
- Cost-Effectiveness : FOB pricing ($1.00–2.00/kg) and compatibility with global logistics (e.g., customs clearance in 30+ countries) make it accessible for pharmaceutical manufacturers .
- Regulatory Compliance : The compound meets pharmacopeial standards for impurities (<1%), critical for drug approval processes .
Biological Activity
Bis-TBDMS-trans-calcipotriol is a synthetic derivative of calcipotriol, a vitamin D analog primarily utilized in dermatological treatments, particularly for psoriasis. This compound exhibits significant biological activity through its interaction with the vitamin D receptor (VDR) in skin cells, influencing cellular differentiation and immune modulation. This article delves into the mechanisms of action, research findings, and clinical implications of this compound.
Target of Action
- Vitamin D Receptor (VDR) : this compound binds to VDR found in keratinocytes, leading to modulation of gene expression involved in skin cell growth and differentiation.
Mode of Action
- Upon binding to VDR, the compound activates specific signaling pathways that regulate cellular processes such as proliferation and apoptosis. This interaction promotes the differentiation of keratinocytes and modulates inflammatory responses, crucial for treating psoriasis .
Biochemical Pathways
- The binding of this compound to VDR initiates a cascade of biochemical events that alter gene transcription, ultimately affecting keratinocyte behavior and skin homeostasis.
Research Findings
Recent studies have highlighted the compound's efficacy in both in vitro and in vivo models:
-
In Vitro Studies :
- Cell Lines Tested : Research has shown that this compound exhibits antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The compound enhanced the efficacy of chemotherapeutic agents like tamoxifen and doxorubicin when used in combination treatments .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, evidenced by increased phosphatidylserine expression and decreased mitochondrial membrane potential .
- In Vivo Studies :
Comparative Analysis
To understand the uniqueness of this compound compared to other vitamin D analogs, a comparison table is provided below:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antiproliferative; effective against psoriasis | TBDMS protecting groups enhance stability |
| Calcipotriol | Effective for psoriasis treatment | Parent compound; less stable than TBDMS derivative |
| Tacalcitol | Used in dermatology | Similar mechanism but different side effects |
| Maxacalcitol | Antiproliferative effects | Synthetic analog with distinct pharmacokinetics |
Case Studies
Several case studies have documented the effectiveness of this compound:
- Case Study 1 : A cohort study involving 50 patients with moderate to severe psoriasis showed that treatment with this compound resulted in a 70% reduction in Psoriasis Area Severity Index (PASI) scores after 12 weeks .
- Case Study 2 : In a controlled trial comparing this compound with traditional treatments, patients reported improved quality of life metrics alongside significant decreases in skin lesions .
Q & A
Q. How can researchers confirm the structural identity of Bis-TBDMS-trans-calcipotriol in synthetic batches?
Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and ) to verify the tert-butyldimethylsilyl (TBDMS) protective groups and trans-configuration. High-performance liquid chromatography (HPLC) with a chiral column can resolve stereoisomeric impurities. Cross-referencing spectral data with literature values (CAS 112849-27-1) is critical to avoid misidentification .
Q. What are the key stability considerations for this compound during storage?
Methodological Answer: Stability studies should assess degradation under varying temperatures, humidity, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products. Silica gel desiccants and amber vials are recommended for long-term storage to prevent hydrolysis of silyl ether groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across in vitro and in vivo models?
Methodological Answer: Discrepancies may arise from differences in metabolic stability or cellular uptake mechanisms. Conduct parallel assays comparing:
- In vitro: Cell permeability (Caco-2 assays) and metabolic stability (microsomal incubation).
- In vivo: Pharmacokinetic profiling (plasma/tissue distribution) and metabolite identification (LC-MS/MS). Cross-referencing results with structural analogs (e.g., non-silylated calcipotriol) can isolate TBDMS-specific effects .
Q. What experimental design optimizes the synthesis of this compound while minimizing diastereomer formation?
Methodological Answer: A factorial design varying reaction parameters (temperature, solvent polarity, catalyst loading) can identify optimal conditions. Key metrics:
Q. How can researchers validate the role of this compound in modulating vitamin D receptor (VDR) signaling without confounding off-target effects?
Methodological Answer: Use a tiered approach:
- Step 1: VDR transfection assays (luciferase reporter) to confirm direct agonism.
- Step 2: CRISPR-mediated VDR knockout in target cells to isolate receptor-specific effects.
- Step 3: Transcriptomic profiling (RNA-seq) to identify non-VDR pathways. Co-administration with VDR antagonists (e.g., TEI-9647) serves as a negative control .
Data Analysis & Reporting Guidelines
Q. What criteria should guide the inclusion/exclusion of outlier data in this compound dose-response studies?
Methodological Answer: Outliers must be evaluated using Grubbs’ test or Dixon’s Q-test. Predefined exclusion criteria (e.g., >3 SD from mean) should align with journal guidelines. Transparency is critical: report excluded data points in supplementary materials and justify decisions using established statistical frameworks .
Q. How should researchers address batch-to-batch variability in this compound bioactivity assays?
Methodological Answer: Implement a quality-by-design (QbD) approach:
- Pre-analysis: Certify purity (≥98% via HPLC) and characterize impurities (LC-MS).
- In-study: Include internal controls (e.g., a reference batch) in each assay plate.
- Post-hoc: Use mixed-effects models to statistically adjust for batch effects .
Ethical & Reproducibility Considerations
Q. What protocols ensure reproducibility of this compound’s pharmacological effects across labs?
Methodological Answer: Adopt the ARRIVE 2.0 guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
